molecular formula C11H13FO3 B8380004 2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid CAS No. 193673-85-7

2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid

Cat. No. B8380004
CAS RN: 193673-85-7
M. Wt: 212.22 g/mol
InChI Key: JGNBZVZXKCHAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

193673-85-7

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C11H13FO3/c1-11(2,15)9(10(13)14)7-3-5-8(12)6-4-7/h3-6,9,15H,1-2H3,(H,13,14)

InChI Key

JGNBZVZXKCHAGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)F)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

24.3 g (1.00 mol) of magnesium shavings were suspended in 50 ml of tetrahydrofuran under argon and while stirring in a 1.5 l four-necked sulphonation flask fitted with a reflux condenser, mechanical stirrer, 500 ml dropping funnel, thermometer and a device for inert gasification. After the dropwise addition of 0.5 ml of 1,2-dibromoethane, a solution of 86.4 g (1.10 mol) of isopropyl chloride in 225 ml of tetrahydrofuran was added dropwise within 90 minutes, with the reaction temperature being held at about 30°. The resulting dark grey suspension was stirred at RT for a further 18 hours. Then, a solution of 73.0 g (0.473 mol) of p-fluorophenylacetic acid in 150 ml of tetrahydrofuran was added dropwise to the mixture within 90 minutes while maintaining the temperature at about 25° and thereafter the suspension was heated to 35-40° and stirred at this temperature for a further 1 hour. After cooling 30.0 g (0.516 mol) of acetone were added dropwise at about 25° within 30 minutes and subsequently the mixture was stirred at 35-40° for a further 1 hour. The reaction mixture was treated with 350 ml of 14.2% sulphuric acid while cooling with an ice bath at <30°. The aqueous phase was separated, extracted with 200 ml of tetrahydrofuran and the organic phases were combined and evaporated at 50° on a rotary evaporator. 110 g of crude 2-(p-fluorophenyl)-3-hydroxy-3-methylbutyric acid were obtained as a dark viscous oil.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
86.4 g
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
Quantity
73 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

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